n-(5-Iodopyridin-2-yl)tetrahydro-2h-pyran-4-carboxamide
Description
Properties
Molecular Formula |
C11H13IN2O2 |
|---|---|
Molecular Weight |
332.14 g/mol |
IUPAC Name |
N-(5-iodopyridin-2-yl)oxane-4-carboxamide |
InChI |
InChI=1S/C11H13IN2O2/c12-9-1-2-10(13-7-9)14-11(15)8-3-5-16-6-4-8/h1-2,7-8H,3-6H2,(H,13,14,15) |
InChI Key |
SEJXHEDRJMSFHP-UHFFFAOYSA-N |
Canonical SMILES |
C1COCCC1C(=O)NC2=NC=C(C=C2)I |
Origin of Product |
United States |
Preparation Methods
Direct Iodination of 2-Aminopyridine
The most efficient method involves iodination using iodine and hydrogen peroxide under controlled conditions:
- Procedure :
- Dissolve 2-aminopyridine in water (mass ratio 1:2–8).
- Add iodine in 3–5 batches at ≤80°C to avoid side reactions.
- Maintain at 80–90°C for 1–3 h.
- Add 28–32% H₂O₂ dropwise and stir for 1–4 h.
- Reflux for 20–30 min, cool to <10°C, and filter.
- Key Parameters :
Synthesis of Tetrahydro-2H-pyran-4-carboxylic Acid
Weinreb Amide Intermediate Route
A scalable approach utilizes N-methoxy-N-methyltetrahydro-2H-pyran-4-carboxamide (Weinreb amide):
- Step 1 : Methyl tetrahydro-2H-pyran-4-carboxylate is treated with N,O-dimethylhydroxylamine hydrochloride and isopropylmagnesium chloride to form the Weinreb amide.
- Step 2 : Hydrolysis of the Weinreb amide with aqueous acid (e.g., H₂SO₄) yields the carboxylic acid.
- Conditions :
Amide Bond Formation
Carboxylic Acid Activation and Coupling
The carboxylic acid is activated to an acyl chloride or mixed anhydride before reacting with 5-iodopyridin-2-amine:
Protocol :
- React tetrahydro-2H-pyran-4-carboxylic acid with thionyl chloride (SOCl₂) to form the acid chloride.
- Add 5-iodopyridin-2-amine in the presence of a base (e.g., triethylamine).
- Stir at 0–25°C for 4–12 h.
Alternative Method : Use coupling reagents like HATU or EDCI with DMAP in dichloromethane (DCM).
Integrated Synthetic Pathway
Combining the above steps yields the target compound:
Characterization and Analytical Data
Critical spectroscopic data for intermediates and final product:
5-Iodopyridin-2-amine
Tetrahydro-2H-pyran-4-carboxylic Acid
N-(5-Iodopyridin-2-yl)tetrahydro-2H-pyran-4-carboxamide
- ¹H NMR (CDCl₃) : δ 8.25 (d, J = 2.4 Hz, 1H), 8.10 (dd, J = 8.8, 2.4 Hz, 1H), 6.70 (d, J = 8.8 Hz, 1H), 3.98 (m, 2H), 3.42 (m, 2H), 2.52 (m, 1H), 1.74 (m, 4H).
Optimization and Challenges
- Iodination Selectivity : Excess iodine or prolonged heating leads to di-iodinated byproducts. Strict temperature control (80–90°C) improves regioselectivity.
- Amide Coupling Efficiency : Coupling reagents like HATU increase yields to >70% compared to traditional acid chloride methods.
- Purification : Silica gel chromatography (eluent: hexanes/EtOAc) effectively isolates the final product.
Chemical Reactions Analysis
Types of Reactions
N-(5-Iodopyridin-2-yl)tetrahydro-2H-pyran-4-carboxamide can undergo various chemical reactions, including:
Substitution Reactions: The iodine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction: The compound can be oxidized or reduced under appropriate conditions to form different derivatives.
Coupling Reactions: The carboxamide group can participate in coupling reactions to form more complex molecules.
Common Reagents and Conditions
Substitution: Nucleophiles such as sodium azide or potassium thiolate in polar aprotic solvents like DMF (dimethylformamide).
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products
Substitution: Formation of substituted pyridine derivatives.
Oxidation: Formation of pyridine N-oxides.
Reduction: Formation of reduced pyridine derivatives.
Scientific Research Applications
N-(5-Iodopyridin-2-yl)tetrahydro-2H-pyran-4-carboxamide has several applications in scientific research:
Medicinal Chemistry: It can be used as a building block for the synthesis of potential drug candidates, particularly in the development of kinase inhibitors and other enzyme inhibitors.
Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex organic molecules.
Biological Studies: It can be used in the study of biological pathways and mechanisms, particularly those involving pyridine derivatives.
Material Science: The compound can be used in the development of new materials with specific properties, such as conductive polymers or advanced coatings.
Mechanism of Action
The mechanism of action of N-(5-Iodopyridin-2-yl)tetrahydro-2H-pyran-4-carboxamide depends on its specific application. In medicinal chemistry, it may act by inhibiting specific enzymes or receptors, thereby modulating biological pathways. The iodine atom and the carboxamide group play crucial roles in its binding affinity and specificity towards molecular targets.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Functional Differences
The following compounds share structural motifs with n-(5-Iodopyridin-2-yl)tetrahydro-2H-pyran-4-carboxamide, enabling comparisons of substituent effects and applications:
Table 1: Key Structural and Molecular Comparisons
Biological Activity
N-(5-Iodopyridin-2-yl)tetrahydro-2H-pyran-4-carboxamide is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biological activity, including its mechanisms of action, potential therapeutic applications, and relevant research findings.
Chemical Structure and Properties
This compound has the following chemical characteristics:
- Molecular Formula : C₁₁H₁₃IN₂O₂
- Molecular Weight : 332.14 g/mol
- CAS Number : 1376013-62-5
The presence of an iodine atom in the pyridine ring enhances the compound's reactivity, making it a valuable candidate for various chemical transformations and biological interactions .
Mechanisms of Biological Activity
Research indicates that compounds structurally similar to this compound often exhibit activity against various biological targets, including enzymes and receptors involved in disease mechanisms. The carboxamide functional group enhances solubility, which is beneficial for biological activity.
Interaction Studies
Studies have focused on the binding affinity of this compound to different biological targets. Techniques such as molecular docking and surface plasmon resonance are commonly employed to assess these interactions, which are crucial for understanding the pharmacodynamics of the compound.
Potential Therapeutic Applications
This compound shows promise in several therapeutic areas:
- Antiviral Activity : Preliminary studies suggest potential antiviral properties, particularly against dengue virus (DENV). Compounds with similar structures have been shown to inhibit host kinases that are critical for viral replication .
- Cancer Treatment : The compound may also interact with specific kinases involved in cancer pathways, providing a basis for further investigation into its use as an anticancer agent.
- Enzyme Inhibition : Its structural features suggest potential as an inhibitor of various enzymes, which could be relevant in treating metabolic disorders or other diseases involving enzyme dysregulation.
Research Findings and Case Studies
Recent literature highlights several key findings regarding the biological activity of this compound:
Q & A
Q. What are the established synthetic routes for N-(5-Iodopyridin-2-yl)tetrahydro-2H-pyran-4-carboxamide, and how can reaction conditions be optimized for reproducibility?
The synthesis of structurally analogous carboxamide derivatives typically involves coupling a pyridine-containing amine with a tetrahydropyran-carboxylic acid derivative. For example, in the synthesis of N-(3-Benzyl-5-hydroxyphenyl)tetrahydro-2H-pyran-4-carboxamide (6k), a coupling reaction using activated esters (e.g., HATU or EDCI) under basic conditions (e.g., triethylamine) yielded the target compound with 63% purity after HPLC purification . To optimize reproducibility, ensure strict anhydrous conditions, precise stoichiometric ratios (e.g., 1:1.2 for amine:acid), and controlled reaction temperatures (0–25°C). Characterization via H/C NMR and HRMS is critical for verifying structural integrity .
Q. What analytical techniques are most reliable for confirming the purity and structural identity of this compound?
High-resolution mass spectrometry (HRMS) and H/C NMR are indispensable for structural confirmation. For purity assessment, reverse-phase HPLC with UV detection (e.g., C18 column, acetonitrile/water gradient) is recommended. In related studies, compounds with >95% HPLC purity were deemed suitable for biological testing . Additionally, differential scanning calorimetry (DSC) can validate crystallinity and thermal stability, as seen in analogs like N-(3-Benzyl-5-hydroxyphenyl)adamantane-1-carboxamide (6j), which exhibited a sharp melting point at 183.5–185.4°C .
Advanced Research Questions
Q. How can iodine substitution at the 5-position of the pyridine ring influence reactivity in cross-coupling reactions?
The 5-iodo substituent on the pyridine ring enhances electrophilicity, making it a prime site for Suzuki-Miyaura or Ullmann coupling reactions. For instance, in the synthesis of 2-(((S)-6-(iodomethyl)-1,2,3,4-tetrahydronaphthalen-1-yl)oxy)tetrahydro-2H-pyran, iodine served as a leaving group in nucleophilic substitutions, with potassium carbonate in acetone as a base to facilitate displacement . However, steric hindrance from the tetrahydropyran moiety may require ligand-accelerated catalysis (e.g., Pd(PPh)) to improve yields.
Q. What strategies can resolve contradictions in reported biological activities of structurally similar carboxamides?
Discrepancies in biological data often arise from variations in assay conditions (e.g., cell lines, incubation times) or impurities in test compounds. For example, analogs like N-(4-(pyridin-3-yl)thiazol-2-yl)tetrahydro-2H-pyran-4-carboxamide showed divergent antimicrobial activities depending on substituent electronegativity and steric profiles . To address contradictions:
Q. How can computational modeling guide the design of derivatives with improved pharmacokinetic properties?
Molecular docking (e.g., AutoDock Vina) can predict binding affinities to target proteins, while ADMET predictors (e.g., SwissADME) evaluate solubility, permeability, and metabolic stability. For example, docking studies on tetrahydro-2H-pyran-4-carboxamide derivatives revealed that bulky substituents on the pyridine ring improve target engagement but may reduce solubility. Balancing logP (2–3) and topological polar surface area (<90 Ų) is critical for optimizing oral bioavailability .
Q. What methodologies are effective for analyzing degradation products under varying storage conditions?
Forced degradation studies under acidic (0.1 M HCl), basic (0.1 M NaOH), oxidative (3% HO), and photolytic (ICH Q1B) conditions can identify labile sites. LC-MS/MS is ideal for characterizing degradation products. In related carboxamides, the tetrahydropyran ring demonstrated stability under ambient conditions but hydrolyzed in acidic media, forming carboxylic acid byproducts . Storage recommendations include desiccated environments at −20°C and protection from light .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
